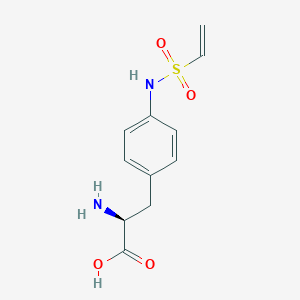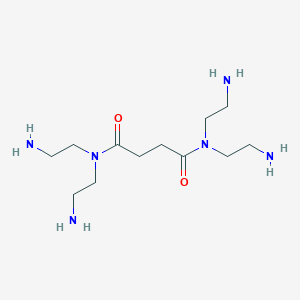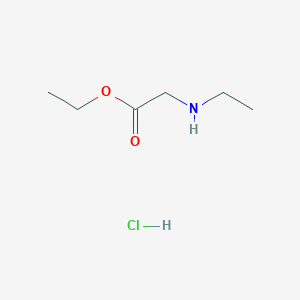
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a novel compound from Quanta BioDesign’s Sidewinder™ line of products. It features a terminal maleimide group that provides thiol-specific reactivity on one end of the molecule, while a long, methyl-terminated dPEG spacer offers hydrophilicity and protection from proteolysis on the other end. The tetrafluorophenyl ester-functionalized glutamic acid in the middle provides a convenient attachment point for hydrophobic drugs or other small molecules .
Vorbereitungsmethoden
The synthesis of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 involves several steps:
Synthesis of PEG4-Glu(TFP ester): This step involves the reaction of PEG4 with glutamic acid and tetrafluorophenyl ester under controlled conditions to form PEG4-Glu(TFP ester).
Attachment of Maleimide Group: The maleimide group is then attached to one end of the PEG4-Glu(TFP ester) molecule.
Addition of m-PEG24: Finally, m-PEG24 is added to the other end of the molecule to complete the synthesis.
Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 undergoes several types of chemical reactions:
Substitution Reactions: The tetrafluorophenyl ester group can undergo nucleophilic substitution reactions with various nucleophiles, forming covalent bonds with other molecules.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol groups, forming stable thioether bonds.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines and thiols, and conditions typically involve mild temperatures and neutral to slightly basic pH. Major products formed from these reactions include covalently linked conjugates of the original molecule with other functional groups or molecules.
Wissenschaftliche Forschungsanwendungen
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and polymers, particularly in the field of drug delivery and controlled release systems.
Biology: The compound is used in bioconjugation techniques to attach biomolecules like proteins and peptides to various surfaces or carriers.
Medicine: It is used in the development of targeted drug delivery systems, where the maleimide group can be used to attach therapeutic agents to specific biological targets.
Wirkmechanismus
The mechanism of action of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This allows the compound to be used in targeted drug delivery and bioconjugation applications, where it can attach therapeutic agents to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is unique due to its combination of a maleimide group, a tetrafluorophenyl ester-functionalized glutamic acid, and a long, methyl-terminated dPEG spacer. Similar compounds include:
Mal-PEG4-Glu(TFP ester)-NH-PEG4-Glu(TFP ester)-NH-m-PEG24: This compound has a similar structure but with an additional PEG4-Glu(TFP ester) unit.
m-dPEG48-MAL: This compound features a longer dPEG spacer but lacks the tetrafluorophenyl ester-functionalized glutamic acid.
m-dPEG36-MAL: Similar to m-dPEG48-MAL but with a shorter dPEG spacer.
These similar compounds highlight the unique combination of functional groups and structural elements in this compound, making it particularly useful for specific applications in drug delivery and bioconjugation .
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H134F4N4O35/c1-93-14-15-97-22-23-101-28-29-103-32-33-105-36-37-107-40-41-109-44-45-111-48-49-113-52-53-115-56-57-117-60-61-119-64-65-120-63-62-118-59-58-116-55-54-114-51-50-112-47-46-110-43-42-108-39-38-106-35-34-104-31-30-102-27-26-100-21-18-96-13-9-84-78(92)69(2-5-74(91)121-77-75(81)67(79)66-68(80)76(77)82)85-71(88)7-11-94-16-19-98-24-25-99-20-17-95-12-8-83-70(87)6-10-86-72(89)3-4-73(86)90/h3-4,66,69H,2,5-65H2,1H3,(H,83,87)(H,84,92)(H,85,88) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFNMNXCDRHNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H134F4N4O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1763.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
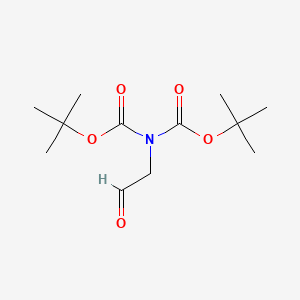
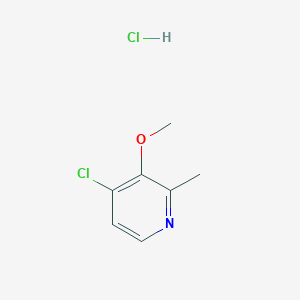
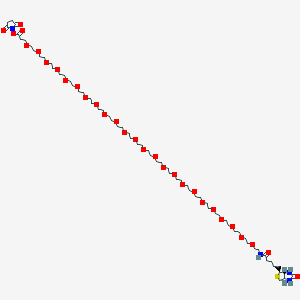
![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)
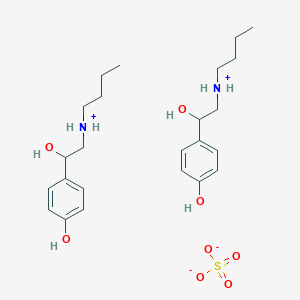
![6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride](/img/structure/B8027643.png)
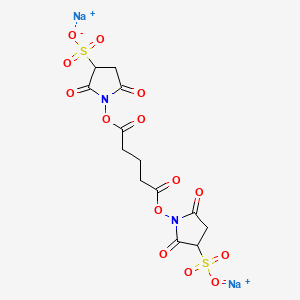
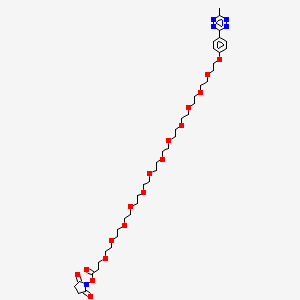
![2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027671.png)
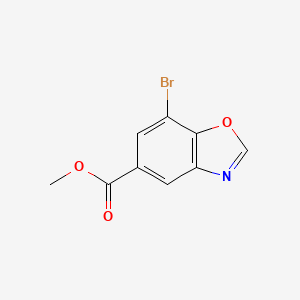
![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)
